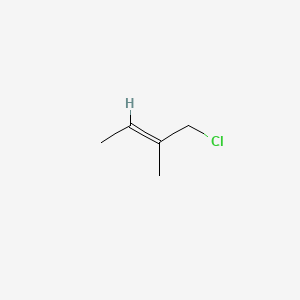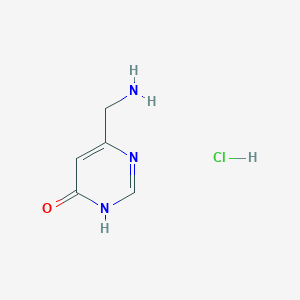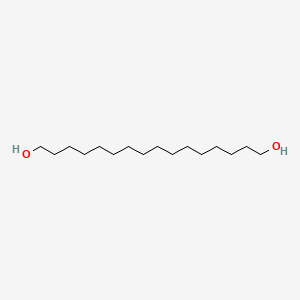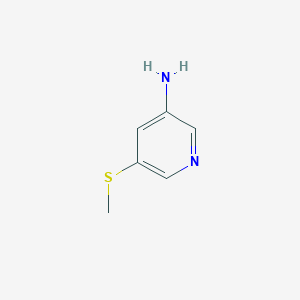
2-Cycloocten-1-one
Overview
Description
2-Cycloocten-1-one is a cyclic organic compound with a molecular formula of C8H12O . This compound is an important intermediate in the synthesis of various organic compounds due to its unique chemical properties.
Synthesis Analysis
2-Cycloocten-1-one has been widely used in scientific research due to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. A paper titled “Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization” discusses the synthesis of all commonly used trans-cyclooctene derivatives .Molecular Structure Analysis
The molecular structure of 2-Cycloocten-1-one can be represented by the formula C8H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Photo-induced Diels-Alder Reaction of 2-Cycloocten-1-one and 2-Cyclohepten-1-one is a well-documented reaction . The reaction mixture was analyzed with gas chromatography, and cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one.Physical And Chemical Properties Analysis
The molecular weight of 2-Cycloocten-1-one is 124.1803 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Diels-Alder Reaction
2-Cycloocten-1-one can participate in the Diels-Alder reaction, a [4+2] cycloaddition reaction . This reaction is a powerful tool in synthetic chemistry, allowing for the construction of six-membered rings, which are common in many natural products and pharmaceuticals.
Photo-induced Reactions
Under ultra-violet irradiation, 2-Cycloocten-1-one can undergo transformations that lead to the formation of new compounds . This property makes it a valuable component in photochemical studies and applications.
Gas Phase Ion Energetics
2-Cycloocten-1-one can be studied in the gas phase for ion energetics . Understanding the ionization energy of this compound can provide valuable insights into its reactivity and stability.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, including the diels-alder reaction .
Mode of Action
2-Cycloocten-1-one, also known as (2Z)-cyclooct-2-en-1-one, is involved in the photo-induced Diels-Alder reaction . In this reaction, trans-2-Cycloocten-1-one, which is formed by the ultra-violet irradiation of cis-2-cycloocten-1-one, gives Diels-Alder addition products with cyclopentadiene and isoprene .
Biochemical Pathways
It’s known that the compound participates in the [5+2] cycloaddition, a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals .
Result of Action
It’s known that the compound can participate in chemical reactions to form various products, such as diels-alder addition products with cyclopentadiene and isoprene .
Action Environment
The action of 2-Cycloocten-1-one can be influenced by environmental factors. For instance, the photo-induced Diels-Alder reaction of 2-Cycloocten-1-one is triggered by ultra-violet irradiation . Furthermore, the reaction is dependent on molecular oxygen, as reduced yields were obtained under a nitrogen atmosphere .
properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cycloocten-1-one | |
CAS RN |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)



![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)



![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)